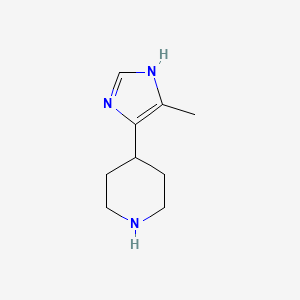
4-(4-Methyl-1H-imidazol-5-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-1H-imidazol-4-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-imidazol-4-yl group. This compound belongs to the class of imidazole-containing compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylimidazole with piperidine under specific conditions to form the desired product. The reaction may require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring to modify the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups onto the imidazole or piperidine rings.
科学研究应用
Opioid Receptor Modulation
One of the notable applications of 4-(4-Methyl-1H-imidazol-5-yl)piperidine derivatives is their interaction with opioid receptors. Research has shown that certain derivatives exhibit significant affinity for delta-, mu-, and kappa-opioid receptors. For instance, compounds in this class have been demonstrated to function as selective delta-opioid agonists, with some showing K(i) values as low as 18 nM, indicating potent receptor binding . This property suggests potential therapeutic applications in pain management and opioid addiction treatment.
Antihypertensive Agents
The compound has also been explored as a scaffold for developing antihypertensive agents. Its structural analogs have been synthesized and tested for their ability to inhibit fatty acid synthase, an enzyme implicated in hypertension and metabolic disorders. These studies indicate that modifications to the imidazole ring can enhance efficacy against specific targets such as angiotensin II receptors .
Neurological Research
In neurological studies, derivatives of this compound have been investigated for their potential neuroprotective effects. The modulation of neurotransmitter systems through these compounds may offer new avenues for treating neurodegenerative diseases .
Table 1: Summary of Research Findings on this compound Derivatives
Future Directions in Research
The ongoing exploration of this compound derivatives suggests several promising avenues:
- Structural Optimization : Further modification of the imidazole and piperidine rings could yield compounds with improved pharmacokinetic properties.
- Expanded Therapeutic Applications : Investigating the effects on other receptor systems may uncover additional therapeutic uses, particularly in oncology and metabolic disorders.
作用机制
The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
4-(4,5-Diphenyl-1H-imidazol-2-yl)piperidine: Another imidazole-containing piperidine with different substituents on the imidazole ring.
4-(1H-Imidazol-2-yl)piperidine: A similar compound with an unsubstituted imidazole ring.
4-(5-Methyl-1H-imidazol-2-yl)piperidine: A compound with a methyl group at a different position on the imidazole ring.
Uniqueness: 4-(5-Methyl-1H-imidazol-4-yl)piperidine is unique due to the specific position of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
4-(5-methyl-1H-imidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChI 键 |
OAAFGNFILDPKMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















